molecular formula C4H3N3S B6151460 1,3,4-Thiadiazole-2-acetonitrile CAS No. 809534-13-2

1,3,4-Thiadiazole-2-acetonitrile

Cat. No. B6151460
CAS RN: 809534-13-2
M. Wt: 125.15 g/mol
InChI Key: ASVXVYBZONSVRW-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-yl)acetonitrile, commonly referred to as 2-TACN, is a chemical compound that is used in various scientific research applications due to its unique properties. It is a colorless, crystalline solid with a melting point of approximately 120°C and a boiling point of approximately 154°C. 2-TACN is a thiadiazol derivative of acetonitrile, and is widely used in the synthesis of various compounds. It is also used as a reagent in various reactions, for example, in the synthesis of thiadiazole-based compounds.

Scientific Research Applications

2-TACN has a variety of applications in scientific research, including use in biochemistry, drug discovery, and material science. In biochemistry, 2-TACN is used as a reagent in the synthesis of various thiadiazole-based compounds, including thiadiazole derivatives of amino acids and peptides. In drug discovery, 2-TACN is used to synthesize various thiadiazole-based compounds that have potential therapeutic applications. In material science, 2-TACN is used in the synthesis of various polymers and other materials.

Mechanism of Action

2-TACN acts as an electron-withdrawing group, which makes it useful for the synthesis of various compounds. It is also used as a catalyst in various reactions, and can be used to activate or deactivate various chemical species.
Biochemical and Physiological Effects
2-TACN has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have various effects on behavior and cognition. 2-TACN has also been shown to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

2-TACN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and does not readily decompose. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, 2-TACN has some limitations for use in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain reactions. Additionally, it is a strong electron-withdrawing group, which can make it difficult to use in certain reactions.

Future Directions

The potential applications of 2-TACN in scientific research are vast. It can be used to develop new drugs and materials, and to study the mechanisms of various biochemical and physiological processes. Additionally, further research into the effects of 2-TACN on various enzymes and biochemical pathways could lead to the development of new therapeutic agents. Furthermore, the use of 2-TACN in the synthesis of various polymers and other materials could lead to the development of new materials with improved properties. Finally, further research into the mechanism of action of 2-TACN could lead to the development of new catalysts for various reactions.

Synthesis Methods

2-TACN is synthesized through a reaction between acetonitrile and thiophosgene, a toxic and reactive gas. The reaction is typically carried out in a sealed flask at room temperature. The reaction yields 2-TACN as a white crystalline solid. An alternative method of synthesis is the reaction of acetonitrile and thiourea, which also yields 2-TACN as a white crystalline solid.

properties

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-2-1-4-7-6-3-8-4/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVXVYBZONSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302006
Record name 1,3,4-Thiadiazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

809534-13-2
Record name 1,3,4-Thiadiazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=809534-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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